molecular formula C4H7N3O B1278551 (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 90928-92-0

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1278551
CAS No.: 90928-92-0
M. Wt: 113.12 g/mol
InChI Key: NPBUMVMXXGQOEG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazoles .

Scientific Research Applications

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
  • (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine
  • (5-Methyl-1H-indazol-3-yl)methanamine

Uniqueness

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-3-6-4(2-5)8-7-3/h2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBUMVMXXGQOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445611
Record name (3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90928-92-0
Record name (3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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